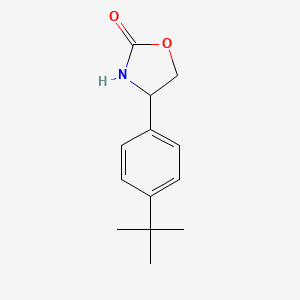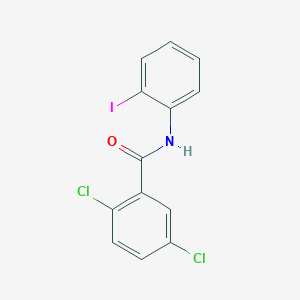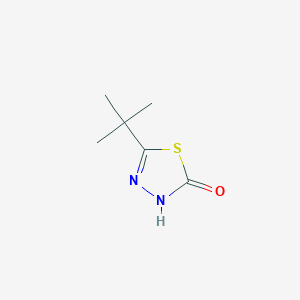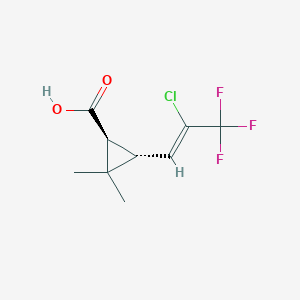
2-(bromomethyl)-1-ethyl-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1-ethyl-3-fluorobenzene: is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, an ethyl group at the first position, and a fluorine atom at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-ethyl-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethyl-3-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions: 2-(Bromomethyl)-1-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of ethyl-3-fluorotoluene.
科学的研究の応用
2-(Bromomethyl)-1-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce fluorine atoms into drug candidates, which can enhance their metabolic stability and bioavailability.
Material Science: It can be used in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: The compound can be used as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.
作用機序
The mechanism of action of 2-(bromomethyl)-1-ethyl-3-fluorobenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile . The presence of the fluorine atom can influence the reactivity and stability of these intermediates by inductive and resonance effects .
類似化合物との比較
2-(Chloromethyl)-1-ethyl-3-fluorobenzene: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and selectivity in chemical reactions.
2-(Bromomethyl)-1-methyl-3-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group. This compound may have different physical properties and reactivity.
2-(Bromomethyl)-1-ethyl-4-fluorobenzene: Similar structure but with the fluorine atom at the fourth position. This positional isomer may have different electronic and steric effects.
Uniqueness: 2-(Bromomethyl)-1-ethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical reactions. The combination of bromine, ethyl, and fluorine substituents provides a unique set of electronic and steric properties that can be exploited in various applications .
特性
IUPAC Name |
2-(bromomethyl)-1-ethyl-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNAOGJLJUWREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)







![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)
![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)



